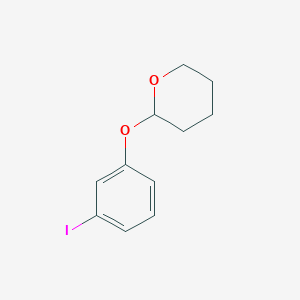
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzoic acid core substituted with a methyl group and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-bromo-5-methylbenzoic acid with 2-pyridylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring .
科学研究应用
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-(Pyridin-2-yl)benzoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-2-(pyridin-3-yl)benzoic acid:
2-(Pyridin-4-yl)benzoic acid: The pyridinyl group is positioned differently, which can influence its interaction with molecular targets.
Uniqueness: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is unique due to the specific positioning of its substituents, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
5-methyl-2-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-5-6-10(11(8-9)13(15)16)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChI 键 |
OODOMHMVDHFKDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)

![4-[Bis(2-chloroethyl)amino]benzoyl chloride](/img/structure/B8567096.png)


![N-Ethyl-N'-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]urea](/img/structure/B8567129.png)

![1-[3-(Octyloxy)propyl]azepan-2-one](/img/structure/B8567150.png)






